molecular formula C10H11N3 B12635367 5-Ethynyl-2-(pyrrolidin-1-YL)pyrimidine

5-Ethynyl-2-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B12635367
M. Wt: 173.21 g/mol
InChI Key: XCFDBUPCUVIIEY-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethynyl group at the 5-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of a halogenated pyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Substitution with Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethynyl group can undergo oxidation to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalysts like palladium on carbon or hydrogen gas can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Lacks the ethynyl group, which may result in different binding properties and biological activities.

    5-Ethynylpyrimidine: Lacks the pyrrolidinyl group, which may affect its solubility and interaction with biological targets.

    2-(Pyrrolidin-1-yl)-5-methylpyrimidine: The methyl group may alter its electronic properties compared to the ethynyl group.

Uniqueness

5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the ethynyl and pyrrolidinyl groups, which can provide a balance of electronic and steric properties, enhancing its potential as a versatile scaffold in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5-ethynyl-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C10H11N3/c1-2-9-7-11-10(12-8-9)13-5-3-4-6-13/h1,7-8H,3-6H2

InChI Key

XCFDBUPCUVIIEY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(N=C1)N2CCCC2

Origin of Product

United States

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